Patent-Based Exclusion: 4,6-Diol Structurally Excluded from Dihydroxybenzimidazole Antifogging Claims
US Patent 4,131,467, assigned to DuPont, explicitly claims dihydroxybenzimidazole hydrohalides as antifogging agents for light-sensitive silver halide emulsions, but restricts the claimed hydroxyl substitution pattern exclusively to the 4,7-positions and the 5,6-positions [1]. The 4,6-dihydroxy isomer is structurally absent from all six exemplified compounds (I–VI) and from the generic Markush formula in the patent claims. This exclusion is not arbitrary: the patent specification describes a mechanism in which the dihydroxybenzimidazole molecule simultaneously provides hydroquinone-like developing character, tetraammonium-ion development acceleration, and halide/imidazole restraint functions. The 4,6-substitution pattern would place the two hydroxyl groups in a meta relationship across the fused ring system, altering the intramolecular hydrogen-bond network and the redox cooperativity that underpins the claimed antifogging performance.
| Evidence Dimension | Patent claim scope for dihydroxybenzimidazole antifogging agents |
|---|---|
| Target Compound Data | 4,6-Dihydroxy isomer: NOT claimed in US 4,131,467 (structurally excluded from the generic formula and all six exemplified compounds) |
| Comparator Or Baseline | 4,7-Dihydroxy isomer (4,7-dihydroxybenzimidazole hydrobromide, hydrochloride, hydroiodide) and 5,6-dihydroxy isomer (5,6-dihydroxybenzimidazole hydrobromide, hydrochloride, hydroiodide): ALL explicitly claimed and exemplified (Compounds I–VI) |
| Quantified Difference | Qualitative exclusion: 0 of 6 exemplified compounds contain the 4,6-substitution pattern; 6 of 6 contain the 4,7- or 5,6-pattern |
| Conditions | Silver halide photographic emulsion sensitometry (gradient, Dmax, fog density); patent filed November 23, 1977 |
Why This Matters
For procurement in photographic or imaging-material R&D, using the 4,6-diol isomer in place of the 4,7- or 5,6-diol will not reproduce the patented antifogging-plus-development-acceleration performance, making isomer-specific sourcing critical for experimental fidelity.
- [1] Bigelow, J.H. (DuPont). 4,7-Dihydroxybenzimidazole hydrobromide as antifogger. US Patent 4,131,467, issued December 26, 1978. View Source
